An In-depth Technical Guide to Methyl Tribromoacetate
An In-depth Technical Guide to Methyl Tribromoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl tribromoacetate (CAS No: 3222-05-7) is a halogenated ester of significant interest in synthetic organic chemistry. Characterized by a carbon atom bonded to three bromine atoms and a carboxyl group, its structure suggests a high potential for reactivity, distinct from its more commonly used monobromo- and dibromo- counterparts. This guide provides a comprehensive overview of methyl tribromoacetate, detailing its chemical identity, physicochemical properties, and known safety considerations. While public domain literature on its specific applications is less extensive than for related bromoacetates, this document synthesizes available data to offer insights into its probable synthetic utility and provides a framework for its safe handling and application in a research and development setting.
Core Chemical Identity
Precise identification is the foundation of all chemical research and application. Methyl tribromoacetate is registered under a unique CAS number and can be identified by several systematic names and molecular identifiers.
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IUPAC Name : methyl 2,2,2-tribromoacetate[2]
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Synonyms : Tribromoacetic acid methyl ester, Methyl 2,2,2-tribromoacetate[1][2]
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SMILES : O=C(OC)C(Br)(Br)Br[2]
Caption: 2D Structure of Methyl Tribromoacetate.
Physicochemical Properties
The physical and chemical properties of a reagent dictate its handling, storage, and application conditions. The data for methyl tribromoacetate indicate it is a dense liquid with a high boiling point, consistent with its high molecular weight and halogenation.
| Property | Value | Source(s) |
| Molecular Weight | 310.77 g/mol | [1][4] |
| Density | 2.33 g/mL at 25 °C | [4][5] |
| Boiling Point | 103 °C at 15 mmHg | [4][5] |
| Refractive Index | n20/D 1.558 | [4][5] |
| Flash Point | 113 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
Safety Profile and Handling
Expertise in Action: While a comprehensive, publicly available Safety Data Sheet (SDS) for methyl tribromoacetate is not as common as for simpler haloesters, its structure provides clear indicators for necessary precautions. The presence of three bromine atoms on the alpha-carbon significantly influences its chemical and toxicological profile. It should be handled as a substance with high potential for toxicity and reactivity.
Hazard Identification
Based on available supplier information, methyl tribromoacetate is classified with the following hazard codes:
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Xi (Irritant) and F (Flammable) .[5]
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Hazard statements suggest it is irritating to the eyes, respiratory system, and skin.[5]
Senior Scientist Insight: The tribromomethyl group is a strong electron-withdrawing group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, haloacetates as a class are known alkylating agents. Therefore, it is logical to assume methyl tribromoacetate is a potent alkylating agent and should be handled with extreme caution to avoid contact with skin and eyes and to prevent inhalation. All operations should be conducted within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles and a face shield.
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Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.
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Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes. An apron may be used for additional protection.
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Respiratory Protection: Use in a well-ventilated fume hood is mandatory. If there is any risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.
Handling and Storage
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Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[5]
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Recommended storage is under refrigeration (2-8°C).[5]
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Keep containers tightly sealed and protected from light.
Synthetic Utility and Mechanistic Considerations
While its cousin, methyl bromoacetate, is widely used as a versatile C2 building block in reactions like the Reformatsky and Darzens condensations[6][7], the synthetic applications of methyl tribromoacetate are more specialized and less frequently documented in general literature. Its reactivity is dominated by the tribromoacetyl moiety.
Causality Behind Experimental Choices: A researcher would choose methyl tribromoacetate over its mono- or di-bromo analogs for specific transformations where the CBr₃ group is essential. Its potential applications stem from two primary modes of reactivity:
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Tribromoacetylation: It can act as a reagent to introduce the tribromoacetyl group onto nucleophiles (e.g., amines, alcohols). This functionality can be a key structural element in some target molecules or serve as a precursor for further chemical transformations.
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Precursor to Dibromocarbene: Under specific basic conditions, haloforms and related compounds can undergo alpha-elimination to generate dihalocarbenes. It is plausible that methyl tribromoacetate could be used as a source of dibromocarbene (:CBr₂) for addition reactions to alkenes, forming dibromocyclopropanes.
The electron-withdrawing nature of the three bromine atoms makes the ester's carbonyl group highly reactive towards nucleophilic acyl substitution.
Caption: General Workflow for Handling Reactive Halo-Esters.
Representative Experimental Protocol: N-Tribromoacetylation of an Amine
The following is a generalized, self-validating protocol for the N-tribromoacetylation of a primary or secondary amine, a plausible application for methyl tribromoacetate. This protocol is based on standard organic chemistry principles for acylation reactions.
Objective: To synthesize an N-tribromoacetylated amine from a starting amine and methyl tribromoacetate.
Materials:
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Starting Amine (1.0 eq)
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Methyl Tribromoacetate (1.1 eq)
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Anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, Acetonitrile)
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Tertiary amine base (e.g., Triethylamine, 1.2 eq)
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Anhydrous Magnesium or Sodium Sulfate
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Reaction flask, magnetic stirrer, dropping funnel, condenser (if heating)
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Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Methodology:
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Reaction Setup (Self-Validation Point 1: Inertness):
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Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.
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To a round-bottom flask equipped with a magnetic stir bar, add the starting amine (1.0 eq) and dissolve it in the anhydrous solvent (approx. 0.1-0.5 M concentration).
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Add the tertiary amine base (1.2 eq) to the solution. The base scavenges the HBr byproduct, driving the reaction to completion.
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Reagent Addition (Self-Validation Point 2: Controlled Stoichiometry):
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Dissolve methyl tribromoacetate (1.1 eq) in a small amount of the anhydrous solvent in a dropping funnel.
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Cool the reaction mixture in the flask to 0°C using an ice bath. This mitigates potential exothermic reactions.
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Add the methyl tribromoacetate solution dropwise to the stirred amine solution over 15-30 minutes. A slight excess of the acylating agent ensures full conversion of the starting amine.
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Reaction and Monitoring (Self-Validation Point 3: Confirmation of Conversion):
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Allow the reaction to warm to room temperature and stir for 2-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine spot/peak and the appearance of a new, typically less polar, product spot/peak indicates conversion.
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Work-up and Purification:
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Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
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Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-tribromoacetylated product.
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Conclusion
Methyl tribromoacetate is a specialized chemical reagent identified by CAS number 3222-05-7 . Its physicochemical properties are well-defined, but detailed public information on its specific synthetic applications and reaction protocols is limited, suggesting it is a tool for highly specific chemical transformations rather than a general-purpose reagent. Its structural features strongly indicate that it is a reactive and potentially hazardous compound that must be handled with rigorous safety protocols appropriate for potent alkylating agents. For the medicinal chemist and drug development professional, methyl tribromoacetate represents a potential tool for introducing the unique tribromoacetyl moiety, a functional group that could impart specific steric or electronic properties to a molecule or serve as a handle for further synthetic elaboration.
References
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National Institute of Standards and Technology (NIST). (n.d.). Tribromoacetic acid, methyl ester. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Angene Chemical. (n.d.). Methyl 2,2,2-tribromoacetate(CAS# 3222-05-7). AngeneChemical.com. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Methyl bromoacetate. Retrieved January 14, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Tribromoacetic acid, methyl ester (CAS 3222-05-7). Retrieved January 14, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Methyl Bromoacetate: A Comprehensive Guide. Retrieved January 14, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Methyl Bromoacetate in Organic Synthesis. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl bromoacetate. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved January 14, 2026, from [Link]
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LookChem. (n.d.). METHYL TRIBROMOACETATE, 99. Retrieved January 14, 2026, from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Tribromoacetic acid, methyl ester. NIST Chemistry WebBook (alternate view). Retrieved January 14, 2026, from [Link]
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ResearchGate. (2014). How can I remove excess of methyl bromoacetate from a reaction mixture? Retrieved January 14, 2026, from [Link]
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